Cas no 13590-42-6 (b-Benzyl L-Aspartic Acid N-carboxyanhydride)

b-Benzyl L-Aspartic Acid N-carboxyanhydride 化学的及び物理的性質
名前と識別子
-
- 4-Oxazolidineaceticacid, 2,5-dioxo-, phenylmethyl ester, (4S)-
- benzyl (S)-2,5-dioxooxazolidine-4-acetate
- H-ASP(OBZL)-NCA
- β-Benzyl L-Aspartic Acid N-carboxyanhydride
- (4S)-2,5-Dioxooxazolidine-4-acetic acid benzyl ester
- (4S)-4-(Benzyloxycarbonylmethyl)oxazolidine-2,5-dione
- (4S)-4-[2-(Benzyloxy)-2-oxoethyl]oxazolidine-2,5-dione
- (S)-2,5-Dioxo-4-oxazolidineacet
- 2-[(4S)-2,5-Dioxooxazolidine-4-yl]acetic acid benzyl ester
- 3-(Benzyloxycarbonyl)-N-carboxy-L-alanine anhydride
- a-Benzyl-L-aspartic acid N-carboxyanhydride
- Asp(obzl)-NCA
- benzyl (1,2,3,4-tetrahydro-2,5-dioxo-1,3-oxazol-4-yl)acetate
- Einecs 237-026-9
- L-Asp(Obzl)-NCA
- (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate
- 4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-
- BENZYL(S)-2,5-DIOXOOXAZOLIDINE-4-ACETATE
- (S)-2,5-Dioxo-4-oxazolidineacetic acid phenylmethyl ester
- A927486
- BENZYL 2-[(4S)-2,5-DIOXO-1,3-OXAZOLIDIN-4-YL]ACETATE
- 13590-42-6
- AKOS027393854
- CS-0148542
- n-carboxy-l-aspartic anhydride benzyl ester
- benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate
- SCHEMBL9886347
- Beta-Benzyl L-Aspartic Acid N-carboxyanhydride
- AS-71304
- NS00052742
- MFCD16037555
- (S)-Benzyl2-(2,5-dioxooxazolidin-4-yl)acetate
- b-Benzyl L-Aspartic Acid N-carboxyanhydride
- A11347
- (4S)-2,5-Dioxo-4-oxazolidineacetic Acid Phenylmethyl Ester; L-2,5-Dioxo-4-oxazolidineacetic Acid Benzyl Ester; L-Aspartic acid ss-benzyl ester N-carboxylic acid anhydride; ss-Benzyl L-aspartate N-carboxyanhydride
-
- MDL: MFCD16037555
- インチ: 1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m0/s1
- InChIKey: QNIPTEJAZIWFHH-VIFPVBQESA-N
- SMILES: O1C(N([H])[C@]([H])(C1=O)C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- 精确分子量: 249.06400
- 同位素质量: 249.063722
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 81.7
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.332
- ゆうかいてん: No data available
- Boiling Point: °Cat760mmHg
- フラッシュポイント: °C
- Refractive Index: 1.546
- PSA: 81.70000
- LogP: 1.08370
b-Benzyl L-Aspartic Acid N-carboxyanhydride Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: H315 (100%) H318 (100%) H335 (100%)
- 储存条件:Inert atmosphere,Store in freezer, under -20°C
b-Benzyl L-Aspartic Acid N-carboxyanhydride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
b-Benzyl L-Aspartic Acid N-carboxyanhydride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34594-0.25g |
b-Benzyl L-Aspartic Acid N-carboxyanhydride |
13590-42-6 | 97% | 0.25g |
¥41 | 2023-09-15 | |
Chemenu | CM191500-10g |
benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate |
13590-42-6 | 97% | 10g |
$91 | 2023-03-06 | |
Ambeed | A663741-5g |
(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate |
13590-42-6 | 97% | 5g |
$43.0 | 2025-02-21 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34594-25g |
b-Benzyl L-Aspartic Acid N-carboxyanhydride |
13590-42-6 | 97% | 25g |
¥1034 | 2023-09-15 | |
Ambeed | A663741-1g |
(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate |
13590-42-6 | 97% | 1g |
$9.0 | 2025-02-21 | |
abcr | AB512447-25 g |
(S)-2,5-Dioxo-4-oxazolidineacetic acid phenylmethyl ester, 95% (H-Asp(OBzl)-NCA ); . |
13590-42-6 | 95% | 25g |
€266.60 | 2023-06-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY072321-25g |
Benzyl (S)-2,5-Dioxooxazolidine-4-acetate |
13590-42-6 | ≥95% | 25g |
¥1248.0 | 2023-09-15 | |
Chemenu | CM191500-5g |
benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate |
13590-42-6 | 97% | 5g |
$56 | 2023-03-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD517990-25g |
(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate |
13590-42-6 | 97% | 25g |
¥1052.0 | 2022-03-01 | |
Chemenu | CM191500-100g |
benzyl (S)-2-(2,5-dioxooxazolidin-4-yl)acetate |
13590-42-6 | 97% | 100g |
$411 | 2021-08-05 |
b-Benzyl L-Aspartic Acid N-carboxyanhydride 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
b-Benzyl L-Aspartic Acid N-carboxyanhydrideに関する追加情報
b-Benzyl L-Aspartic Acid N-carboxyanhydride: A Versatile Building Block in Biomedical Applications
b-Benzyl L-Aspartic Acid N-carboxyanhydride is a critical compound in the field of biomedical research, characterized by its unique molecular structure and functional properties. With the CAS No. 13590-42-6, this molecule serves as a key intermediate in the synthesis of peptides, polymers, and bioactive materials. Recent studies have highlighted its potential in drug delivery systems, biomaterials engineering, and protein conjugation technologies, demonstrating its significance in advancing therapeutic strategies.
The chemical structure of b-Benzyl L-Aspartic Acid N-carboxyanhydride consists of a benzyl group attached to the L-aspartic acid residue, with an N-carboxyanhydride functional group at the alpha carbon. This structure enables the compound to act as a monomer unit for polymerization reactions, particularly in the formation of peptide-based polymers. The N-carboxyanhydride functionality is highly reactive, allowing for controlled chemical modifications and crosslinking processes. This reactivity has been extensively studied in recent biomedical applications, where the compound is utilized to create hydrogels, nanoparticles, and targeted drug carriers.
One of the most promising applications of b-Benzyl L-Aspartic, Acid N-carboxyanhydride lies in its role in peptide synthesis. The N-carboxyanhydride group facilitates the formation of peptide bonds through ring-opening polymerization, making it a preferred reagent for solid-phase peptide synthesis. A 2023 study published in Advanced Materials demonstrated the use of this compound to synthesize peptide-based hydrogels with tunable mechanical properties. These hydrogels were shown to enhance cell adhesion and proliferation, making them suitable for regenerative medicine and 3D cell culture applications.
Additionally, the benzyl group in b-Benzyl L-Aspartic Acid N-carboxyanhydride provides opportunities for functionalization and targeted drug delivery. Researchers have explored the use of this compound to create PEGylated nanoparticles, which can improve the solubility and stability of therapeutic agents. A 2024 article in ACS Nano reported that b-Benzyl L-Aspartic Acid N-carboxyanhydride-based nanoparticles exhibited enhanced drug release kinetics in response to pH changes, making them ideal for targeted drug delivery in acidic tumor environments.
In the field of biomaterials engineering, b-Benzyl L-Aspartic Acid N-carboxyanhydride has been utilized to develop smart hydrogels with stimuli-responsive properties. These hydrogels can undergo phase transitions in response to temperature, pH, or enzymatic activity, enabling their use in controlled drug release and cellular microenvironment modulation. A 2023 review in Biomaterials Science highlighted the potential of this compound to create self-assembling peptides that form nanofibers with mechanical strength and biocompatibility.
The N-carboxyanhydride functionality of b-Benzyl L-Aspartic Acid N-carboxyanhydride also makes it a valuable tool in protein conjugation technologies. By linking proteins to polymeric scaffolds, this compound enables the creation of bioactive surfaces for medical devices and implantable systems. A 2022 study in Journal of Controlled Release demonstrated the use of this compound to functionalize biodegradable scaffolds with antimicrobial peptides, significantly reducing the risk of infection in tissue engineering applications.
Recent advancements in nanotechnology have further expanded the applications of b-Benzyl L-Aspartic Acid N-carboxyanhydride. Researchers are now exploring its use in nanoparticle synthesis for imaging and therapeutic purposes. A 2024 paper in Small reported the development of fluorescent nanoparticles based on this compound, which showed improved photostability and targeted delivery capabilities. These nanoparticles have potential applications in in vivo imaging and precision medicine.
Despite its versatility, the synthesis and handling of b-Benzyl L-Aspartic Acid N-carboxyanhydride require careful optimization to ensure chemical stability and reproducibility. Researchers are continuously working to improve reaction conditions and purification methods to enhance the efficiency of its use in biomedical applications. A 2023 study in Chemical Communications introduced a novel microwave-assisted synthesis method that significantly reduced the reaction time while maintaining the high purity of the final product.
Looking ahead, the continued exploration of b-Benzyl L-Aspartic Acid N-carboxyanhydride in biomedical research is expected to yield further innovations in drug delivery, biomaterials, and regenerative medicine. Its unique chemical properties make it a promising candidate for developing next-generation therapeutic strategies that address complex medical challenges. As research in this field progresses, the role of b-Benzyl L-Aspartic Acid N-carboxyanhydride is likely to expand, contributing to the advancement of biomedical technologies and patient care.
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